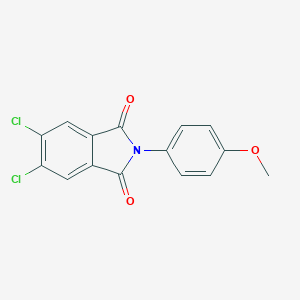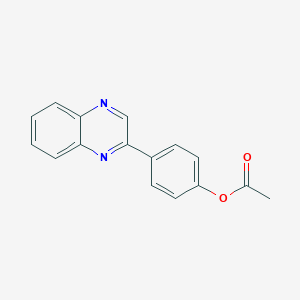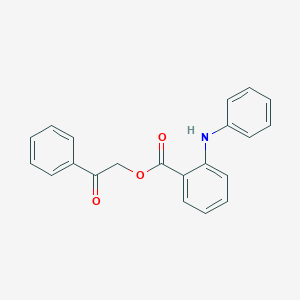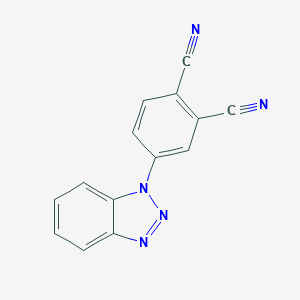![molecular formula C19H16N2O4 B387686 (E)-3,4-Dihydroxy-N'-[(2-Methoxynaphthalen-1-Yl)methylene]benzohydrazide](/img/structure/B387686.png)
(E)-3,4-Dihydroxy-N'-[(2-Methoxynaphthalen-1-Yl)methylene]benzohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3,4-Dihydroxy-N’-[(2-Methoxynaphthalen-1-Yl)methylene]benzohydrazide is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a benzohydrazide core with a methoxynaphthalene moiety, making it a versatile molecule for various chemical reactions and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3,4-Dihydroxy-N’-[(2-Methoxynaphthalen-1-Yl)methylene]benzohydrazide typically involves the condensation of 3,4-dihydroxybenzohydrazide with 2-methoxynaphthaldehyde. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for large-scale production.
化学反应分析
Types of Reactions
(E)-3,4-Dihydroxy-N’-[(2-Methoxynaphthalen-1-Yl)methylene]benzohydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine derivative.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
科学研究应用
(E)-3,4-Dihydroxy-N’-[(2-Methoxynaphthalen-1-Yl)methylene]benzohydrazide has been explored for various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Studied for its antiviral and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
作用机制
The mechanism of action of (E)-3,4-Dihydroxy-N’-[(2-Methoxynaphthalen-1-Yl)methylene]benzohydrazide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s hydrazone linkage and aromatic rings play a crucial role in its binding affinity and specificity.
相似化合物的比较
Similar Compounds
- (Z)-4-(tert-butyl)-N’-[(2-methoxynaphthalen-1-yl)methylene]benzohydrazide
- Dihydroxy benzoyl naphthyl hydrazone
Uniqueness
(E)-3,4-Dihydroxy-N’-[(2-Methoxynaphthalen-1-Yl)methylene]benzohydrazide is unique due to its specific substitution pattern and the presence of both hydroxyl and methoxy groups. These functional groups contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
属性
分子式 |
C19H16N2O4 |
|---|---|
分子量 |
336.3 g/mol |
IUPAC 名称 |
3,4-dihydroxy-N-[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]benzamide |
InChI |
InChI=1S/C19H16N2O4/c1-25-18-9-7-12-4-2-3-5-14(12)15(18)11-20-21-19(24)13-6-8-16(22)17(23)10-13/h2-11,22-23H,1H3,(H,21,24)/b20-11+ |
InChI 键 |
TVOPERZEGKBKAY-RGVLZGJSSA-N |
手性 SMILES |
COC1=C(C2=CC=CC=C2C=C1)/C=N/NC(=O)C3=CC(=C(C=C3)O)O |
SMILES |
COC1=C(C2=CC=CC=C2C=C1)C=NNC(=O)C3=CC(=C(C=C3)O)O |
规范 SMILES |
COC1=C(C2=CC=CC=C2C=C1)C=NNC(=O)C3=CC(=C(C=C3)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 2-amino-4-(2,4-dichlorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate](/img/structure/B387604.png)
![N'-[(E)-(QUINOLIN-7-YL)METHYLIDENE]FURAN-2-CARBOHYDRAZIDE](/img/structure/B387605.png)
![4,5-Dichloro-2-[(2,5-dichlorophenyl)carbamoyl]benzoic acid](/img/structure/B387608.png)

![2-BROMO-N-[2-({[(4-BROMOPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE](/img/structure/B387612.png)
![N-(2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-3-methylbenzamide](/img/structure/B387613.png)
![N-[2-({[(4-BROMOPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-3-PHENYLPROPANAMIDE](/img/structure/B387615.png)
![Ethyl 4-(4-chlorophenyl)-4'-(4-nitrophenyl)-2-phenyl-1,2,4',5'-tetrahydrospiro(phthalazine-1,5'-[1,3,4]-thiadiazole)-2'-carboxylate](/img/structure/B387616.png)




![Ethyl 2-({[(3-{4-nitrophenyl}acryloyl)oxy]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B387622.png)

